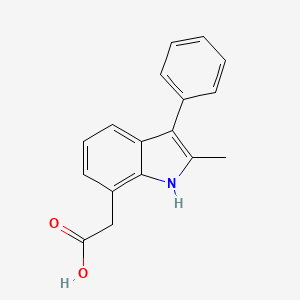
2-(2-Methyl-3-phenyl-1H-indol-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-3-phenyl-1H-indol-7-yl)acetic acid is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a phenyl group at the 3-position and a methyl group at the 2-position of the indole ring, along with an acetic acid moiety at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3-phenyl-1H-indol-7-yl)acetic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions . The resulting indole intermediate can then be further functionalized through various reactions to introduce the methyl and acetic acid groups.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-3-phenyl-1H-indol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogen or nitro groups at specific positions on the indole ring .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-3-phenyl-1H-indol-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
2-Phenylindole: Another indole derivative with a phenyl group at the 2-position, used in various chemical and biological studies.
3-Methylindole: An indole derivative with a methyl group at the 3-position, known for its distinct odor and biological activities.
Uniqueness
2-(2-Methyl-3-phenyl-1H-indol-7-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group, a methyl group, and an acetic acid moiety makes it a versatile compound for various research and industrial applications .
Propriétés
Numéro CAS |
51135-35-4 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
2-(2-methyl-3-phenyl-1H-indol-7-yl)acetic acid |
InChI |
InChI=1S/C17H15NO2/c1-11-16(12-6-3-2-4-7-12)14-9-5-8-13(10-15(19)20)17(14)18-11/h2-9,18H,10H2,1H3,(H,19,20) |
Clé InChI |
DYDUIMFASMCZSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC(=C2N1)CC(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


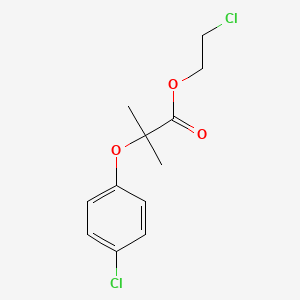
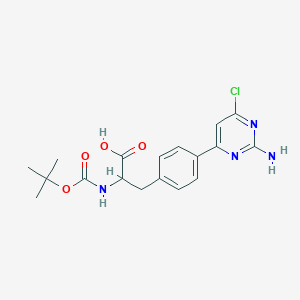
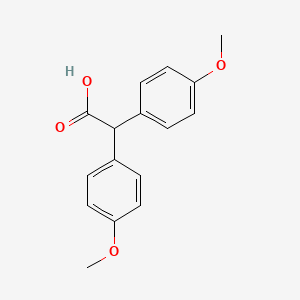
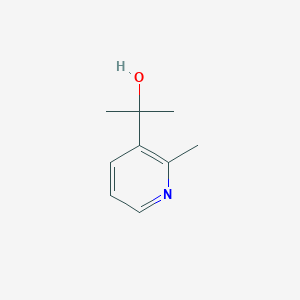
![4-Ethoxydibenzo[b,d]furan](/img/structure/B8740145.png)
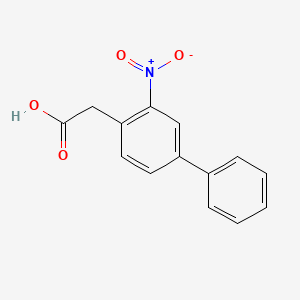
![4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine](/img/structure/B8740156.png)
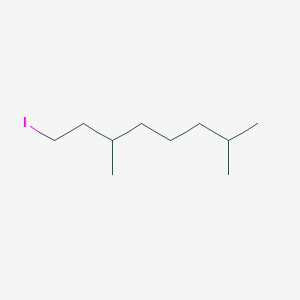
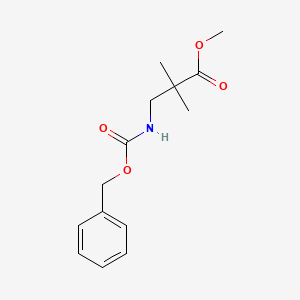
![3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine](/img/structure/B8740188.png)
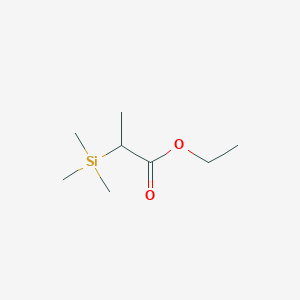
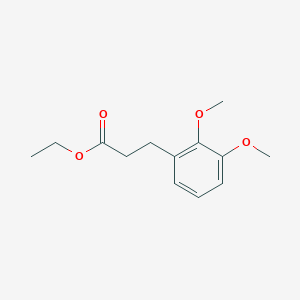
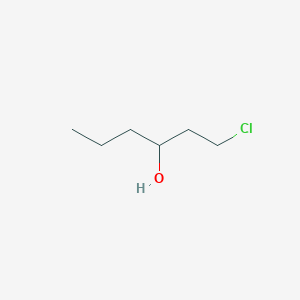
![4-[(cyclohexylamino)methyl]Benzonitrile](/img/structure/B8740217.png)
